Di-2-methoxyethyl azodicarboxylate

描述

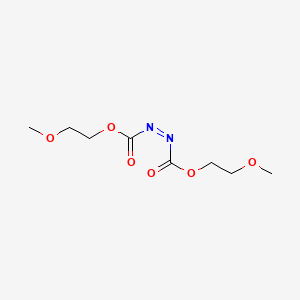

Di-2-methoxyethyl azodicarboxylate is a useful research compound. Its molecular formula is C8H14N2O6 and its molecular weight is 234.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone in organic chemistry for converting alcohols into various functional groups. DMEAD serves as a cost-effective and separation-friendly alternative to traditional reagents like diisopropyl azodicarboxylate (DIAD). It enhances the yield of desired products while simplifying purification processes due to its favorable solubility characteristics.

Table 1: Comparison of DMEAD with Traditional Reagents in Mitsunobu Reactions

| Reagent Type | Yield (%) | Purification Difficulty | Cost Effectiveness |

|---|---|---|---|

| DMEAD | 75-90 | Low | High |

| DIAD | 60-80 | Moderate | Moderate |

Synthesis of Glycoconjugates

DMEAD has been successfully employed in synthesizing glycoconjugates, which are vital for drug development and biological studies. In a study, DMEAD was used alongside triphenylphosphine (PPh3) to couple N-hydroxyindole derivatives with carbohydrate building blocks, yielding various glycoconjugates with significant biological activity against lactate dehydrogenase (LDH) .

Case Study: Synthesis of Glycoconjugates Using DMEAD

- Objective : To synthesize d-galacto and d-lactose glycoconjugates.

- Method : A Mitsunobu reaction involving DMEAD and PPh3.

- Results : Glycoconjugates were obtained with yields ranging from 46% to 86%, demonstrating the effectiveness of DMEAD in facilitating complex organic transformations .

Environmental Impact

DMEAD's water-soluble properties contribute to reduced environmental impact during chemical processes. By minimizing the need for hazardous solvents and facilitating easier waste disposal, its use aligns with green chemistry principles.

Advantages of Using DMEAD

- Cost-Effectiveness : DMEAD is less expensive compared to other azodicarboxylates, making it an attractive option for laboratories with budget constraints.

- Separation-Friendly : Its solubility allows for simpler purification methods, reducing time and resources spent on isolating products.

- Versatility : The compound can be utilized in various reactions beyond the Mitsunobu, including coupling reactions and other nucleophilic substitutions.

化学反应分析

Reaction Mechanism in the Mitsunobu Reaction

DMEAD participates in the Mitsunobu reaction alongside triphenylphosphine (PPh₃) and a substrate (e.g., alcohol, carboxylic acid). The mechanism involves:

-

Betaine intermediate formation : PPh₃ reacts with DMEAD to form a betaine intermediate, which deprotonates the substrate to generate an oxyphosphonium species .

-

Reductive transfer : The substrate (e.g., alcohol) undergoes a single-electron transfer, leading to inversion of configuration at the alcohol carbon .

-

Byproduct formation : Triphenylphosphine oxide and hydrazine dicarboxylate are generated, with the latter being more water-soluble compared to DEAD-derived byproducts .

Experimental Procedures

A typical Mitsunobu reaction using DMEAD involves:

-

Dissolving the alcohol, acid, and PPh₃ in toluene.

-

Slow addition of DMEAD at 0°C, followed by stirring at room temperature for 5 hours .

-

Quenching with saturated NH₄Cl, extraction with Et₂O, and purification via chromatography .

| Reagent | Quantity | Purpose |

|---|---|---|

| Alcohol | 10.7 mmol | Substrate for esterification |

| PPh₃ | 16 mmol | Phosphine donor |

| DMEAD | 16 mmol | Azodicarboxylate reagent |

| Toluene | 50 mL | Solvent |

Comparative Analysis with Other Azodicarboxylates

DMEAD offers advantages over traditional reagents like DEAD and DIAD:

常见问题

Basic Research Questions

Q. What are the primary applications of DMEAD in synthetic organic chemistry?

DMEAD is widely utilized as a reagent in the Mitsunobu reaction, enabling stereospecific transformations such as alcohol-to-ether conversions and inversions of stereochemical centers. Unlike diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DMEAD offers improved solubility in polar solvents and facilitates easier purification due to reduced byproduct adhesion . For example, in the synthesis of γ-hydroxy esters, DMEAD was tested but yielded lower efficiency (33%) compared to DEAD, highlighting solvent-dependent reactivity .

Q. How should DMEAD be handled to mitigate thermal hazards during reactions?

DMEAD exhibits thermal instability, with exothermic decomposition observed at 210–250°C. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition risks. Reactions should avoid prolonged heating above 100°C, and inert atmospheres (e.g., N₂) are advised to minimize oxidative side reactions .

Q. What spectroscopic techniques are used to characterize DMEAD-derived products?

Products synthesized via DMEAD-mediated reactions are typically characterized using H NMR, C NMR, IR, and mass spectrometry. For instance, trialkyl hydrazine-1,1,2-tricarboxylates derived from azodicarboxylate reactions show distinct isopropyl methyl signals at δ = 1.15–1.38 ppm in H NMR and carbonyl resonances at ~165–170 ppm in C NMR . X-ray crystallography can further confirm stereochemistry .

Advanced Research Questions

Q. How do solvent and catalyst selection influence DMEAD’s efficiency in Mitsunobu reactions?

DMEAD’s performance is highly solvent-dependent. In acetonitrile under reflux, reactions with isoquinoline as a catalyst achieve completion within 3 hours, whereas lower catalyst loadings (<5 mol%) prolong reaction times or stall progress. Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility, while dichloromethane (CH₂Cl₂) is optimal for room-temperature reactions .

Q. What mechanistic insights explain DMEAD’s inferior yield in certain Mitsunobu reactions compared to DEAD?

DMEAD’s lower yield in γ-hydroxy ester synthesis (33% vs. DEAD’s higher efficiency) may arise from steric hindrance of the 2-methoxyethyl groups, slowing phosphine-azo adduct formation. Kinetic studies using P NMR could elucidate intermediate stability, while computational modeling (DFT) may reveal transition-state energy barriers .

Q. How can byproducts from DMEAD-mediated reactions be minimized or repurposed?

The Mitsunobu reaction generates stoichiometric phosphine oxide and hydrazine byproducts. Strategies include:

- Scavenging : Excess azodicarboxylate can trap unreacted alcohols .

- Recycling : Fluorous or polymer-supported phosphines enable catalyst recovery, reducing waste .

- Crystallization : Non-chromatographic purification (e.g., ethanol recrystallization) isolates products with >87% purity .

Q. What are the thermal decomposition pathways of DMEAD, and how do they impact reaction safety?

DMEAD decomposes exothermically via radical pathways, releasing CO₂ and methoxyethyl fragments. Accelerating rate calorimetry (ARC) and STA-FTIR-MS analyses identify gaseous byproducts (e.g., N₂, CO) and guide safe scale-up protocols. Adiabatic storage conditions must avoid temperatures >50°C to prevent runaway decomposition .

Q. Data Contradiction Analysis

Q. Why do some studies report DMEAD as a superior Mitsunobu reagent, while others note limitations?

Discrepancies arise from substrate sensitivity and reaction conditions. DMEAD excels in sterically demanding substrates due to its bulky groups, improving selectivity. However, in redox-sensitive systems (e.g., α-epimerization-prone alcohols), DEAD’s smaller size may enhance reactivity. Comparative studies using Hammett parameters or kinetic isotope effects (KIE) could resolve these contradictions .

Q. Methodological Recommendations

- Reaction Optimization : Screen solvents (CH₃CN, THF, CH₂Cl₂) and catalysts (isoquinoline, triphenylphosphine) to balance yield and reaction time .

- Safety Protocols : Conduct DSC/TGA before large-scale use and implement quench protocols (e.g., slow addition to chilled EtOH) .

- Analytical Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous product identification .

属性

分子式 |

C8H14N2O6 |

|---|---|

分子量 |

234.21 g/mol |

IUPAC 名称 |

2-methoxyethyl (NZ)-N-(2-methoxyethoxycarbonylimino)carbamate |

InChI |

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9- |

InChI 键 |

PGHKJMVOHWKSLJ-KTKRTIGZSA-N |

SMILES |

COCCOC(=O)N=NC(=O)OCCOC |

手性 SMILES |

COCCOC(=O)/N=N\C(=O)OCCOC |

规范 SMILES |

COCCOC(=O)N=NC(=O)OCCOC |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。